molecular formula C13H14BrN5O2 B2832638 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one CAS No. 2415541-40-9

6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2832638
CAS No.: 2415541-40-9
M. Wt: 352.192
InChI Key: BZRBTYWNRFOKGR-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components, including a pyrazole ring (a five-membered ring with two nitrogen atoms), a bromine atom attached to the pyrazole, an azetidine ring (a four-membered ring with one nitrogen atom), and a pyridazinone ring (a six-membered ring with two nitrogen atoms) .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The presence of nitrogen in these rings introduces the possibility of tautomeric forms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, pyrazoles can act as ligands in coordination chemistry, and azetidines can undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural components. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazole derivatives have biological activity and are used in medicinal chemistry .

Future Directions

Future research could involve exploring the synthesis and properties of this compound, as well as potential applications in areas like medicinal chemistry .

Properties

IUPAC Name

6-[3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5O2/c1-17-12(20)3-2-11(16-17)13(21)18-5-9(6-18)7-19-8-10(14)4-15-19/h2-4,8-9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRBTYWNRFOKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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